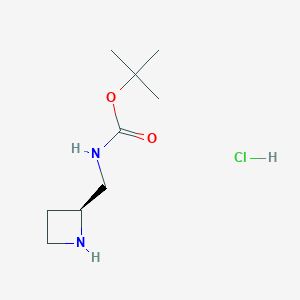

tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a carbamate moiety, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, resulting in improved yields and reduced production costs .

Análisis De Reacciones Químicas

tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group into an amine.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Deprotection: The tert-butyl group can be removed under acidic conditions using trifluoroacetic acid, yielding the free amine.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Tert-butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride has shown promise as a lead compound in drug discovery efforts targeting specific biological pathways. Its unique structural properties allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Enzyme Interaction Studies

Preliminary studies indicate that compounds with similar structures can modulate enzyme activity or interact with cellular receptors. Interaction studies involving this compound focus on its potential binding affinities with enzymes and receptors, which are crucial for understanding its mechanism of action and therapeutic potential.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit anticancer properties. For example, studies have shown that structural analogs can inhibit the proliferation of cancer cell lines by inducing apoptosis or inhibiting critical signaling pathways involved in tumor growth.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Studies

Another research effort focused on the inhibition of carbonic anhydrase II by this compound. The study compared IC50 values with known inhibitors, revealing promising results that suggest this compound could be developed into a therapeutic agent for conditions where carbonic anhydrase plays a critical role.

Mecanismo De Acción

The mechanism of action of tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The resulting carbamate is stable under a wide range of conditions, preventing unwanted reactions at the amine site. Deprotection is achieved through acidolysis, where the tert-butyl group is cleaved, releasing the free amine .

Comparación Con Compuestos Similares

tert-Butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride can be compared with other carbamate-based protecting groups, such as:

Benzyl carbamate: Benzyl carbamate is another commonly used protecting group for amines.

Methoxycarbonyl (Moc) carbamate: Moc carbamate is less commonly used due to its lower stability compared to tert-butyl carbamate.

Fmoc carbamate: Fmoc carbamate is used in peptide synthesis and can be removed under mild basic conditions.

The uniqueness of this compound lies in its balance of stability and ease of deprotection, making it a versatile and valuable protecting group in organic synthesis.

Actividad Biológica

Tert-butyl (S)-(azetidin-2-ylmethyl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H19ClN2O2, with a molecular weight of approximately 222.71 g/mol. It appears as a white to off-white powder and is soluble in various organic solvents, which enhances its utility in chemical synthesis and biological research .

Research indicates that compounds with structural similarities to this compound may modulate enzyme activity or interact with cellular receptors. These interactions are crucial for understanding the compound's mechanism of action and therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that related compounds can exhibit significant biological activities, such as:

- Enzyme Inhibition : Similar compounds have been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD). For instance, the M4 compound derived from a similar structure demonstrated an IC50 of 15.4 nM for β-secretase inhibition .

- Cell Viability : In studies involving astrocytes treated with amyloid-beta (Aβ) peptides, compounds like M4 showed protective effects against cell death induced by Aβ 1-42, suggesting potential neuroprotective properties .

Comparative Analysis

The following table summarizes relevant compounds related to this compound and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| M4 | Azetidine derivative | β-secretase inhibitor (IC50 = 15.4 nM), reduces Aβ aggregation |

| N-Boc-(2R)-azetidin-2-ylmethylamine | Contains a Boc protecting group | Used in peptide synthesis |

| Tert-butyl carbamate | Simple carbamate structure | Common intermediate in organic synthesis |

| N-(2R)-azetidin-2-ylmethyl-N'-phenylurea | Urea linkage instead of carbamate | Exhibits distinct biological activity |

Case Studies

Recent investigations into azetidine-based compounds highlight their potential in treating neurodegenerative diseases:

- Neuroprotection Against Aβ : M4 was evaluated for its ability to protect astrocytes from Aβ-induced toxicity. Results indicated improved cell viability when treated with M4 alongside Aβ 1-42, although the protective effect was modest compared to controls .

- Multi-target Approaches : The design of multi-target compounds like M4 aims to address multiple pathways involved in AD progression, reflecting a shift towards more holistic therapeutic strategies .

Propiedades

IUPAC Name |

tert-butyl N-[[(2S)-azetidin-2-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLJKVCRIASFQ-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.